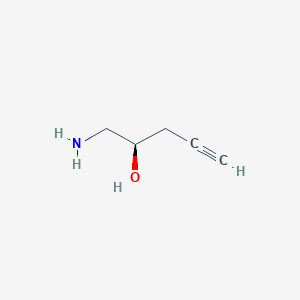
(2R)-1-Aminopent-4-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-Aminopent-4-yn-2-ol is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and an alkyne
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Aminopent-4-yn-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a propargyl ketone using a chiral catalyst. This method ensures the formation of the desired (2R) enantiomer. Another approach involves the use of chiral auxiliaries to control the stereochemistry during the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The reaction conditions are optimized to ensure high yield and enantiomeric purity. The use of continuous flow reactors has also been explored to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-Aminopent-4-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or an alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst is commonly employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
(2R)-1-Aminopent-4-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (2R)-1-Aminopent-4-yn-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. The hydroxyl group can also engage in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-Aminopent-4-yn-2-ol: The enantiomer of (2R)-1-Aminopent-4-yn-2-ol, which has different stereochemistry and potentially different biological activity.
Propargylamine: A simpler analogue that lacks the hydroxyl group.
2-Amino-3-butyn-2-ol: A similar compound with a different carbon chain length.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an amino group and an alkyne group
Propriétés
Formule moléculaire |
C5H9NO |
|---|---|
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
(2R)-1-aminopent-4-yn-2-ol |
InChI |
InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h1,5,7H,3-4,6H2/t5-/m1/s1 |
Clé InChI |
ZVZGGDQXPNJDCH-RXMQYKEDSA-N |
SMILES isomérique |
C#CC[C@H](CN)O |
SMILES canonique |
C#CCC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



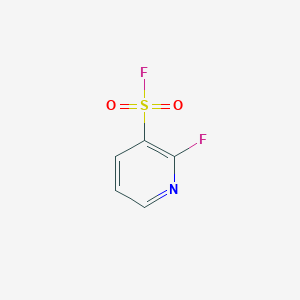
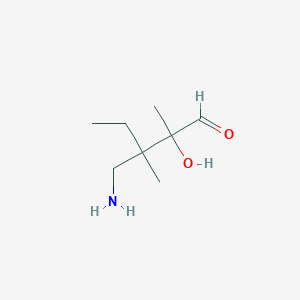
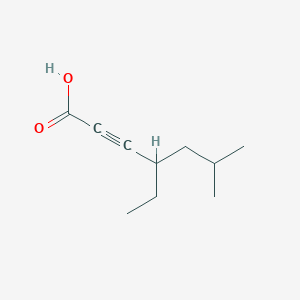

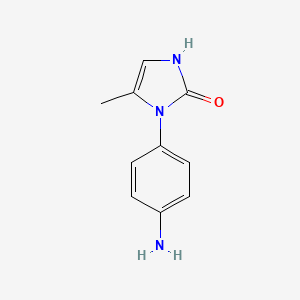
![2-[(3-Chloro-4-methylphenyl)methyl]oxirane](/img/structure/B13170444.png)
![Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13170447.png)

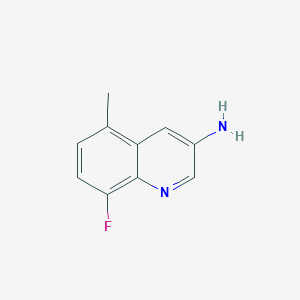
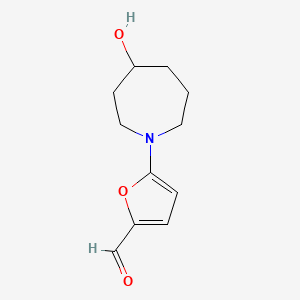

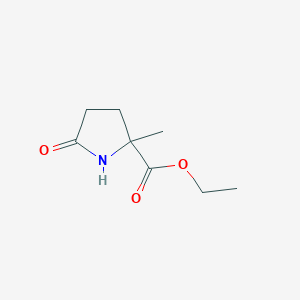
![3-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13170492.png)
